(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine
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Overview
Description
(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chloro group and a methoxy group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The dioxolane ring can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of diol derivatives.
Scientific Research Applications
(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Uniqueness
(S)-2-Chloro-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine is unique due to the presence of both a chloro group and a dioxolane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H13ClN2O3 |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-chloro-5-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2)15-6-8(16-10)5-14-7-3-12-9(11)13-4-7/h3-4,8H,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
FJZREQHBFJVUJP-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC2=CN=C(N=C2)Cl)C |
Canonical SMILES |
CC1(OCC(O1)COC2=CN=C(N=C2)Cl)C |
Origin of Product |
United States |
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